3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole, also known as MNQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazole derivatives and has been found to exhibit selective antagonism towards AMPA receptors.
Mecanismo De Acción
3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole selectively blocks the AMPA receptors by binding to the GluA2 subunit of the receptor complex. This binding prevents the influx of calcium ions into the neurons, which is responsible for the excitatory activity. By blocking the AMPA receptors, this compound can reduce the excessive excitatory activity that leads to neuronal damage and cell death.
Biochemical and physiological effects:
This compound has been found to exhibit neuroprotective effects in animal models of neurological disorders. It can reduce the neuronal damage and cell death caused by excessive excitatory activity. This compound has also been found to improve cognitive function and motor coordination in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, its solubility and stability in aqueous solutions can be a limitation for its use in in vitro experiments. This compound also has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels.
Direcciones Futuras
3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole has the potential to be developed as a therapeutic agent for neurological disorders. Future research should focus on improving its pharmacokinetic properties and developing more stable analogs. The role of this compound in other neurological disorders such as Alzheimer's disease and Parkinson's disease should also be investigated. Finally, the safety and efficacy of this compound in human clinical trials should be evaluated.
Métodos De Síntesis
The synthesis of 3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole involves the reaction of 2-methyl-6-nitrophenyl hydrazine with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to cyclization using sodium ethoxide to obtain this compound. The purity and yield of the final product can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been found to exhibit selective antagonism towards AMPA receptors, which are involved in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, this compound can reduce the excessive excitatory activity that leads to neuronal damage and cell death.
Propiedades
IUPAC Name |
3-(2-methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-3-2-4-9(12(13)14)10(7)8-5-6-15-11-8/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEDIIKBTFDHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C2=NOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.